molecular formula C9H6F3N B010600 5-(Trifluoromethyl)indole CAS No. 100846-24-0

5-(Trifluoromethyl)indole

Cat. No. B010600
Key on ui cas rn: 100846-24-0
M. Wt: 185.15 g/mol
InChI Key: LCFDJWUYKUPBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157488B2

Procedure details

Combine moist Raney nickel (330 g), 2-methylthio-5-trifluoromethyl-1H-indole (33.8 g, 146.2 mmol) and absolute ethanol (850 ml) and stir. After 1.5 hours, filter the mixture through celite and wash the celite with ethanol (500 ml). Evaporate the filtrate to dryness, add toluene (20 ml) and evaporate and dry to give 5-trifluoromethylindole: mp=55–60° C.
Name
2-methylthio-5-trifluoromethyl-1H-indole
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
catalyst
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[NH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:7][CH:6]=2>[Ni].C(O)C>[F:15][C:12]([F:13])([F:14])[C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[NH:4][CH:3]=[CH:11]2

Inputs

Step One
Name
2-methylthio-5-trifluoromethyl-1H-indole
Quantity
33.8 g
Type
reactant
Smiles
CSC=1NC2=CC=C(C=C2C1)C(F)(F)F
Name
Quantity
330 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
850 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter the mixture through celite
WASH
Type
WASH
Details
wash the celite with ethanol (500 ml)
CUSTOM
Type
CUSTOM
Details
Evaporate the filtrate to dryness
ADDITION
Type
ADDITION
Details
add toluene (20 ml)
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(C=1C=C2C=CNC2=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.